Albamycin

DNA gyrase inhibition aminocoumarin enzyme assay

Select Albamycin (novobiocin) for its unique GyrB-targeting mechanism distinct from fluoroquinolones, minimizing cross-resistance. Superior differentiation: 7-fold less rifampin resistance emergence (2% vs 14%) in MRSA decolonization; >99% plasmid curing at sub-MIC levels; 91.7% S. agalactiae mastitis cure vs 2.8% for ceftiofur. In murine models, 90-100% survival against highly beta-lactam-resistant S. pneumoniae (amoxicillin MICs 8-64 mg/L). Ideal for resistance suppression, plasmid curing, and veterinary mastitis protocols.

Molecular Formula C31H35N2NaO11
Molecular Weight 634.6 g/mol
Cat. No. B7559106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlbamycin
Molecular FormulaC31H35N2NaO11
Molecular Weight634.6 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1OC(=O)C(=C2O)NC(=O)C3=CC(=C(C=C3)[O-])CC=C(C)C)OC4C(C(C(C(O4)(C)C)OC)OC(=O)N)O.[Na+]
InChIInChI=1S/C31H36N2O11.Na/c1-14(2)7-8-16-13-17(9-11-19(16)34)27(37)33-21-22(35)18-10-12-20(15(3)24(18)42-28(21)38)41-29-23(36)25(43-30(32)39)26(40-6)31(4,5)44-29;/h7,9-13,23,25-26,29,34-36H,8H2,1-6H3,(H2,32,39)(H,33,37);/q;+1/p-1/t23-,25+,26-,29-;/m1./s1
InChIKeyWWPRGAYLRGSOSU-RNROJPEYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Albamycin (Novobiocin) for Scientific and Industrial Procurement: Aminocoumarin DNA Gyrase B Inhibitor


Albamycin, also known as novobiocin, is an aminocoumarin antibiotic derived from Streptomyces niveus that targets the essential bacterial enzyme DNA gyrase by antagonizing its B subunit [1]. This class of compounds shares a 4-hydroxy-8-methylcoumarin core with substituents at the 7 and 3 positions that critically influence enzyme inhibition and cellular penetration [1]. Unlike fluoroquinolones that bind to the GyrA subunit, novobiocin and its aminocoumarin analogs (coumermycin A1, clorobiocin) inhibit ATP hydrolysis by GyrB, providing a distinct mechanism of action with different resistance implications [1].

Albamycin (Novobiocin) Differentiation: Why Aminocoumarins Are Not Interchangeable in Research and Clinical Applications


Despite sharing the same molecular target (GyrB), aminocoumarin antibiotics cannot be simply interchanged due to substantial differences in both in vitro enzyme inhibition potency and in vivo bacterial growth suppression [1]. Structural variations in the 3'-noviose ester/amide linkage and the 3-position coumarin substituents create at least 10-fold differences in gyrase inhibitory activity, while identical in vitro enzyme antagonism can translate to significantly divergent antibacterial efficacy because of differential intracellular drug access [1]. These properties, combined with organism-specific susceptibility patterns and variable pharmacokinetic interactions [2], make the selection of a specific aminocoumarin compound a critical decision point for experimental design and therapeutic application.

Albamycin (Novobiocin) Quantitative Differentiation Evidence: Head-to-Head Comparative Data for Procurement Decisions


DNA Gyrase B Inhibition Potency: Novobiocin vs. Coumermycin A1 in E. coli Supercoiling Assay

In a direct head-to-head in vitro assay measuring inhibition of E. coli DNA gyrase supertwisting activity, novobiocin demonstrated full supercoiling inhibition at 0.5 μg/mL, while coumermycin A1 required 1.0 μg/mL to achieve the same level of inhibition [1]. This 2-fold greater potency in gyrase inhibition correlates with inhibition of bacterial growth, confirming that the observed enzyme inhibition is directly relevant to antibacterial activity [1].

DNA gyrase inhibition aminocoumarin enzyme assay

Plasmid Elimination (Curing) Efficiency: Novobiocin vs. Coumermycin A1 and Clorobiocin in E. coli

Novobiocin eliminated plasmid pMG110 from E. coli at concentrations two- to eightfold below the MIC, producing over 99% plasmid loss [1]. In direct comparison, structurally related compounds clorobiocin and coumermycin A1 demonstrated variable plasmid elimination ability, with the ratio of maximal plasmid elimination concentration to MIC ranging from 0.16 to 1.1 across compounds, indicating that novobiocin achieves superior plasmid curing efficiency at sub-inhibitory concentrations [1].

plasmid curing antibiotic resistance gyrase inhibitor

Clinical MRSA Decolonization Efficacy: Novobiocin-Rifampin vs. Trimethoprim-Sulfamethoxazole-Rifampin

In a randomized, double-blind, multicenter comparative trial (n=94 evaluable subjects), novobiocin plus rifampin achieved successful MRSA clearance in 67% (30/45) of subjects versus 53% (26/49) for trimethoprim-sulfamethoxazole plus rifampin (P=0.18) [1]. Critically, the emergence of rifampin resistance developed in only 2% (1/45) of subjects receiving novobiocin-rifampin compared to 14% (7/49) receiving T/S-rifampin, a statistically significant difference (P=0.04) [1].

MRSA decolonization clinical trial

In Vivo Efficacy Against Amoxicillin-Resistant S. pneumoniae: Murine Sepsis Model Comparison

In a murine sepsis model challenged with highly amoxicillin-resistant S. pneumoniae (MIC 8–64 mg/L), novobiocin at 200 mg/kg provided 90–100% survival protection, compared to 60–100% survival for an equivalent 200 mg/kg amoxicillin dose [1]. The peritoneal bacterial killing effect (mean Δlog₁₀ CFU/mL) was superior for novobiocin: 200 mg/kg novobiocin (-6.6) > 200 mg/kg amoxicillin (-5.6) > 100 mg/kg novobiocin (-3.7) > 50 mg/kg amoxicillin (-0.7) [1].

Streptococcus pneumoniae antibiotic resistance in vivo efficacy

Bovine Mastitis Cure Rate: Penicillin-Novobiocin Intramammary vs. Ceftiofur Systemic Therapy

In a prospective randomized controlled trial of 72 lactating Holstein cows with S. agalactiae intramammary infections, intramammary infusion of penicillin/novobiocin achieved 91.7% cure at 4 weeks and 96.8% cure at 8 weeks, compared to only 2.8% and 9.1% respectively for intramuscular ceftiofur sodium (P < 0.0001) [1]. Somatic cell counts were also significantly lower in the penicillin/novobiocin group post-treatment (P < 0.0001) [1].

veterinary medicine mastitis Streptococcus agalactiae

Albamycin (Novobiocin) Optimal Application Scenarios: Evidence-Based Procurement Guidance


MRSA Decolonization Clinical Research and Hospital Infection Control Protocols

Based on the 7-fold reduction in rifampin resistance emergence (2% vs. 14%, P=0.04) demonstrated in the randomized double-blind trial, novobiocin in combination with rifampin should be prioritized for clinical research investigating MRSA decolonization strategies and hospital infection control protocols where preventing resistance amplification is a primary concern [1]. This scenario leverages novobiocin's unique ability to suppress resistant subpopulation emergence, a property not shared equally by alternative combination partners such as trimethoprim-sulfamethoxazole.

Molecular Biology Research Requiring Plasmid Elimination (Curing) from E. coli

Novobiocin is the preferred compound for plasmid curing experiments in E. coli due to its demonstrated ability to achieve over 99% plasmid loss at concentrations two- to eightfold below the MIC, a property that distinguishes it from coumermycin A1 and clorobiocin which require higher concentrations relative to their MICs [1]. This sub-inhibitory activity allows plasmid elimination without imposing severe growth selection pressure, a critical advantage for generating plasmid-free strains for molecular genetics studies.

Veterinary Mastitis Therapy in Dairy Herds with S. agalactiae Infections

Intramammary formulations containing novobiocin with penicillin should be considered the evidence-based standard for S. agalactiae mastitis treatment, supported by the 91.7% cure rate at 4 weeks versus 2.8% for systemic ceftiofur (P < 0.0001) demonstrated in randomized controlled trials [1]. This >30-fold superiority in cure rate directly translates to reduced milk discard losses and improved herd health outcomes, representing a quantifiable procurement advantage for veterinary practices and dairy operations.

Investigational Therapy for Multidrug-Resistant Pneumococcal Infections

Novobiocin warrants evaluation as an alternative therapeutic agent for infections caused by highly beta-lactam-resistant S. pneumoniae, based on its 90–100% survival protection in murine sepsis models against strains with amoxicillin MICs of 8–64 mg/L, exceeding the efficacy of high-dose amoxicillin (60–100% survival) at equivalent 200 mg/kg doses [1]. This differential efficacy supports the procurement of novobiocin for in vivo studies exploring new treatment paradigms for multidrug-resistant pneumococcal disease.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Albamycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.